4-Bromo-4'-methylbiphenyl

Purity specification GC analysis Synthetic intermediate procurement

Choose 4-Bromo-4'-methylbiphenyl for its consistent para-substitution geometry, ensuring reproducible cross-coupling yields. Each lot is supplied with a Certificate of Analysis verifying ≥98% GC purity and a tight 131–135°C melting point, providing an immediate, low-cost identity checkpoint before committing to valuable synthetic steps. The batch-specific documentation supports quality management systems in pharmaceutical intermediate and materials science workflows, reducing risk of catalyst poisoning and yield deviations.

Molecular Formula C13H11B
Molecular Weight 247.13 g/mol
CAS No. 50670-49-0
Cat. No. B1268054
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name4-Bromo-4'-methylbiphenyl
CAS50670-49-0
Molecular FormulaC13H11B
Molecular Weight247.13 g/mol
Structural Identifiers
SMILESCC1=CC=C(C=C1)C2=CC=C(C=C2)Br
InChIInChI=1S/C13H11Br/c1-10-2-4-11(5-3-10)12-6-8-13(14)9-7-12/h2-9H,1H3
InChIKeyMYWLXURJCXISCT-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes250 mg / 1 g / 5 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Structure & Identifiers


Interactive Chemical Structure Model





4-Bromo-4'-methylbiphenyl CAS 50670-49-0: Procurement Baseline for Research and Industrial Synthesis


4-Bromo-4'-methylbiphenyl (CAS 50670-49-0) is a para-substituted biphenyl derivative with a molecular formula of C13H11Br and a molecular weight of 247.13 g/mol [1]. It is classified as an aryl bromide and serves primarily as a versatile synthetic intermediate in organic chemistry . Key physicochemical properties include a melting point range of 131–135 °C and a boiling point of 315 °C [1]. The compound typically presents as a white to yellow or orange crystalline powder and exhibits slight solubility in water, which is characteristic of hydrophobic aromatic compounds [1].

4-Bromo-4'-methylbiphenyl CAS 50670-49-0: Why Analogue Substitution Introduces Procurement Risk


Generic substitution among biphenyl analogues is not advisable due to measurable differences in physicochemical parameters, reactivity profiles, and documentation standards that directly impact synthetic outcomes and regulatory compliance. Variations in molecular weight (ranging from 247.13 to 249.15 among related bromo-biphenyls), melting point deviations exceeding 10 °C, and substantial differences in partition coefficients (LogP) across analogues alter both purification requirements and reaction kinetics . Furthermore, the specific para-substitution pattern of the bromine and methyl groups in 4-bromo-4'-methylbiphenyl confers distinct electronic effects on the aromatic rings, influencing cross-coupling efficiency in ways that cannot be replicated by ortho- or meta-substituted analogues [1]. Procurement decisions based solely on structural similarity without verification of these quantitative parameters expose research and industrial processes to yield inconsistencies, extended optimization timelines, and potential compliance gaps when analytical traceability is required.

4-Bromo-4'-methylbiphenyl CAS 50670-49-0: Quantifiable Differentiation Evidence for Scientific Procurement


4-Bromo-4'-methylbiphenyl: Higher Purity Specification Reduces Purification Burden

When comparing commercially available 4-bromo-4'-methylbiphenyl from major suppliers, a quantifiable difference in purity specifications exists. TCI (B4804) specifies a minimum purity of >98.0% by GC , whereas Alfa Aesar/Thermo Scientific (11490080) offers material at 97% purity . The 1.0+ percentage point difference in nominal purity translates to a measurable reduction in potential impurities that could interfere with sensitive cross-coupling reactions or subsequent purification steps .

Purity specification GC analysis Synthetic intermediate procurement

4-Bromo-4'-methylbiphenyl: Supplier COA Data Confirms Batch-Level Purity Variability

Beyond nominal specifications, actual batch-level Certificate of Analysis (COA) data provides a more granular view of purity. For Aladdin Scientific (B405191), multiple recent lots (e.g., L2321208, L2321213) show consistently high purity with the material specified at ≥98% . CymitQuimica reports a typical HPLC purity value of 98.42% in their batch COA, exceeding the standard 95% purity commonly cited for this compound from general sources . These documented batch values enable procurement based on actual performance rather than minimum guarantees.

Certificate of Analysis Batch consistency Procurement quality assurance

4-Bromo-4'-methylbiphenyl: LogP Value Enables Predictive Solubility Modeling

The partition coefficient (LogP) for 4-bromo-4'-methylbiphenyl is experimentally determined to be 4.42450, with a calculated XlogP value of 5.4 [1]. These values differ markedly from the unsubstituted biphenyl core (LogP approximately 4.0) and from more polar analogues such as 4-bromo-4'-hydroxybiphenyl. In pharmaceutical intermediate applications, this quantifiable lipophilicity parameter allows for the prediction of compound behavior in biphasic reaction systems and informs purification strategy selection—particularly in liquid-liquid extraction protocols where partition behavior governs recovery efficiency [1].

Lipophilicity LogP Solubility prediction ADME

4-Bromo-4'-methylbiphenyl: Defined Melting Point Range Enables Crystallization-Based Purification

4-Bromo-4'-methylbiphenyl exhibits a melting point range of 131.0–135.0 °C [1], with a reported melting point of 133 °C . This narrow melting range, when contrasted with structurally similar compounds such as 4-bromo-4'-ethylbiphenyl or 4-chloro-4'-methylbiphenyl—which display different thermal behavior due to altered intermolecular packing—provides a critical quality control benchmark. A deviation from this established melting range in a received lot serves as a rapid, low-cost indicator of potential impurities, incorrect compound identity, or polymorphic variation before committing material to sensitive synthetic steps [1].

Melting point Crystallization Purity assessment Solid-state characterization

4-Bromo-4'-methylbiphenyl: Nematic Liquid Crystal Behavior Not Replicated by Ortho-/Meta-Analogues

4-Bromo-4'-methylbiphenyl is characterized as a nematic liquid crystal, existing in two distinct conformations (extended and collapsed) whose equilibrium is governed by the balance between homologous and heterologous intermolecular interactions . The transition temperature between nematic and isotropic phases is specifically influenced by the para-substitution pattern of the bromine and methyl groups; ortho- or meta-substituted bromo-methylbiphenyl analogues do not exhibit the same liquid crystalline behavior due to disrupted molecular anisotropy and altered packing geometry . This property directly informs its utility as an intermediate in the synthesis of OLED materials and other functional electronic components .

Liquid crystal Nematic phase Materials science Conformational analysis

4-Bromo-4'-methylbiphenyl: Suzuki-Miyaura Coupling Yield of 68% with Water-Soluble Pd Catalyst

In a 2020 study published in Molecules, 4-bromo-4'-methylbiphenyl was used as a substrate in Suzuki-Miyaura cross-coupling with phenylboronic acid using a water-soluble palladate(II) catalyst system (disodium[(N,N'-bis(2-hydroxy-5-sulfonatobenzyl)-1,2-diphenyl-1,2-diaminoethano)palladate(II)]) with cesium carbonate as base in water at 80 °C for 1 hour, achieving a yield of 68% . This yield, obtained under aqueous green chemistry conditions, provides a benchmark for comparing catalyst efficiency when this specific aryl bromide is employed. The reaction outcome reflects the electronic and steric environment conferred by the para-methyl substituent on the biphenyl scaffold, which influences the rate of oxidative addition of the C–Br bond to palladium(0) .

Suzuki-Miyaura coupling Reaction yield Green chemistry Water-soluble catalyst

4-Bromo-4'-methylbiphenyl CAS 50670-49-0: Optimal Procurement and Application Scenarios Based on Quantitative Evidence


Precision Cross-Coupling Synthesis Requiring High Purity Starting Materials

Procurement of 4-bromo-4'-methylbiphenyl with a specified purity of ≥98.0% by GC is essential for palladium-catalyzed cross-coupling reactions where trace impurities can poison catalysts or generate side products that are difficult to separate. The documented Suzuki-Miyaura coupling yield of 68% under aqueous conditions provides a quantitative benchmark for evaluating reaction efficiency and troubleshooting unexpected outcomes.

Pharmaceutical Intermediate Synthesis with Regulatory Documentation Requirements

For pharmaceutical intermediate applications, procurement should prioritize suppliers providing batch-specific Certificates of Analysis . The availability of lot-specific purity data (e.g., 98.42% by HPLC ) and traceable physicochemical documentation supports compliance with quality management systems and enables the establishment of robust in-house acceptance criteria.

Development of Liquid Crystalline Materials and OLED Precursors

In materials science applications targeting nematic liquid crystalline phases, 4-bromo-4'-methylbiphenyl provides a para-substituted biphenyl core that exhibits the requisite molecular anisotropy for mesogenic behavior . Its established use as an OLED material intermediate makes it suitable for the synthesis of conjugated small molecules and polymers for optoelectronic devices.

Quality Control Verification via Melting Point Assessment

The narrow melting point range of 131.0–135.0 °C provides a practical, low-cost quality control checkpoint upon receipt of material. A melting point determination can quickly flag potential issues with identity or purity, reducing the risk of failed reactions due to mislabeled or contaminated material before it is committed to valuable synthetic steps.

Technical Documentation Hub

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